molecular formula C11H13BrO2 B1628436 Ethyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 7398-81-4

Ethyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No.: B1628436
CAS No.: 7398-81-4
M. Wt: 257.12 g/mol
InChI Key: DIRNFSQJXFUUEF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(bromomethyl)phenyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the para position and an ethyl ester group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-(bromomethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-phenylacetate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 4-carboxyphenylacetic acid.

    Reduction: Formation of 2-(4-(bromomethyl)phenyl)ethanol.

Scientific Research Applications

Ethyl 2-(4-(bromomethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(bromomethyl)phenyl)acetate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Ethyl 2-(4-(bromomethyl)phenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

    4-Bromophenylacetic acid: Lacks the ester group, making it more acidic and less lipophilic.

This compound is unique due to the presence of both the bromomethyl and ethyl ester groups, which provide a balance of reactivity and stability, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNFSQJXFUUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577225
Record name Ethyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7398-81-4
Record name Ethyl [4-(bromomethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.00 g of 2-[4-(bromomethyl)phenyl]acetic acid was suspended in 5 mL of a 4M solution of hydrogen chloride in ethanol, and this suspension was stirred for 2 hours at room temperature. The reaction mixture was concentrated under reduced pressure to yield 0.954 g of ethyl 2-[4-(bromomethyl)phenyl]acetate as light brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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